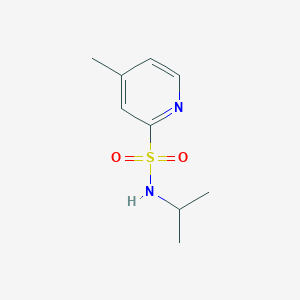
N-isopropyl-4-methylpyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-4-methylpyridine-2-sulfonamide is a sulfonamide derivative with a pyridine ring structure Sulfonamides are a class of organic compounds that contain the sulfonamide functional group attached to an aromatic or heteroaromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-4-methylpyridine-2-sulfonamide typically involves the reaction of 4-methylpyridine-2-sulfonyl chloride with isopropylamine. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent such as dichloromethane or acetonitrile at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-4-methylpyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antidiabetic and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-isopropyl-4-methylpyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyridine ring can interact with aromatic residues through π-π stacking interactions, further stabilizing the binding of the compound to its target.
Comparison with Similar Compounds
Similar Compounds
- N-methylpyridine-2-sulfonamide
- N-ethylpyridine-2-sulfonamide
- N-propylpyridine-2-sulfonamide
Uniqueness
N-isopropyl-4-methylpyridine-2-sulfonamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group can enhance the lipophilicity of the compound, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the specific substitution pattern on the pyridine ring can affect the compound’s binding affinity and selectivity for different molecular targets.
Properties
Molecular Formula |
C9H14N2O2S |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
4-methyl-N-propan-2-ylpyridine-2-sulfonamide |
InChI |
InChI=1S/C9H14N2O2S/c1-7(2)11-14(12,13)9-6-8(3)4-5-10-9/h4-7,11H,1-3H3 |
InChI Key |
UKUVTAOIHAYZKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)S(=O)(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


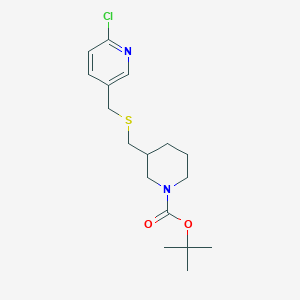
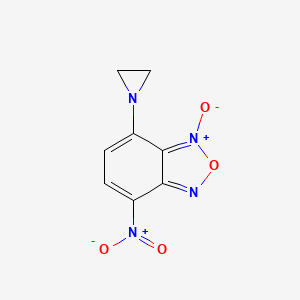
![6-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B13954257.png)
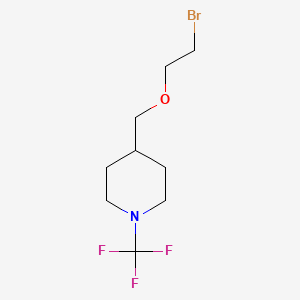

![2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]-](/img/structure/B13954277.png)
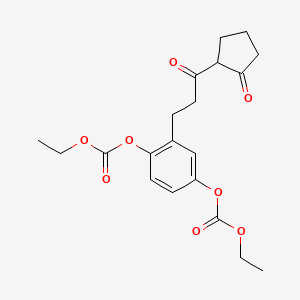

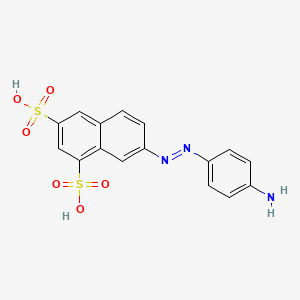
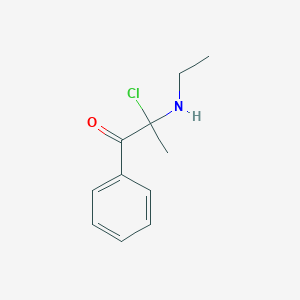

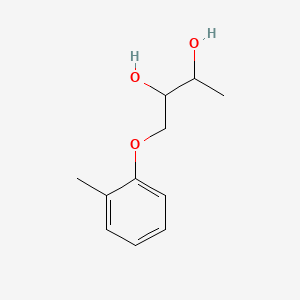
![Imidazo[4,5,1-jk][1]benzazepine](/img/structure/B13954310.png)

